

How to address poor bioavailability of (R,R)-CPI-1612

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Compound of Interest

Compound Name: (R,R)-CPI-1612

Cat. No.: B15588797

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Technical Support Center: (R,R)-CPI-1612

Welcome to the technical support center for **(R,R)-CPI-1612**. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor oral bioavailability of this compound, particularly observed in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is **(R,R)-CPI-1612** and what is its mechanism of action?

(R,R)-CPI-1612 is the active enantiomer of CPI-1612, a potent and orally active inhibitor of the histone acetyltransferase (HAT) activity of the transcriptional co-activators EP300 and CBP.[1][2][3] By inhibiting EP300/CBP, **(R,R)-CPI-1612** prevents the acetylation of histone and non-histone proteins, which is a critical step in the activation of gene transcription for various cellular processes, including cell proliferation.[4][5] This inhibition of oncogenic transcription pathways underlies its anticancer activity.[3]

Q2: Why is the oral bioavailability of **(R,R)-CPI-1612** a concern?

While CPI-1612 demonstrates good oral bioavailability in mice and dogs, its bioavailability is notably poor in rats.[1][6] This species-specific difference can pose significant challenges for preclinical development and the translation of efficacy studies. The primary factors contributing to poor oral bioavailability of compounds like CPI-1612 are often low aqueous solubility and/or insufficient permeability across the intestinal epithelium.[2]

Q3: What are the known physicochemical properties of CPI-1612?

Exact quantitative values for the aqueous solubility and permeability of **(R,R)-CPI-1612** are not readily available in published literature. However, it is known to be insoluble in water and highly soluble in organic solvents like DMSO and ethanol.[3] The development of CPI-1612 from its lead compound involved optimization to improve solubility and permeability, suggesting these are critical parameters for its absorption.[2][6]

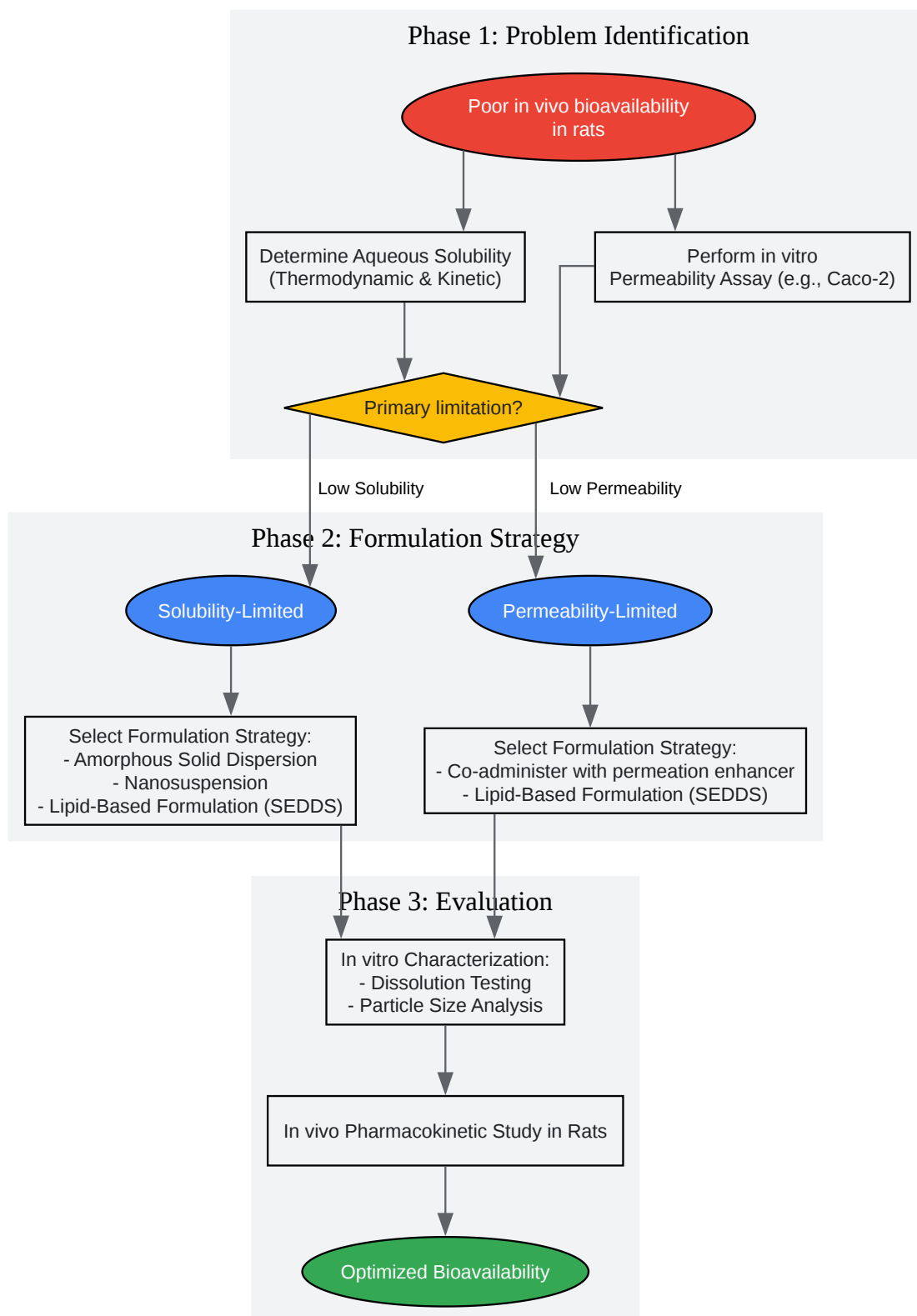
Troubleshooting Guide: Addressing Poor Oral Bioavailability

This guide provides a systematic approach to identifying and overcoming the bioavailability challenges of **(R,R)-CPI-1612** in your experiments.

Problem: Low and variable plasma exposure of (R,R)-CPI-1612 in rats after oral administration.

Initial Assessment: The first step is to determine the likely cause of poor absorption. Based on the known properties of CPI-1612, low aqueous solubility is a primary suspect.

Recommended Experimental Workflow:



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Figure 1: Experimental workflow for troubleshooting poor bioavailability.

Solution 1: Enhance Solubility and Dissolution Rate

If poor aqueous solubility is confirmed as the primary barrier, the following formulation strategies can be employed to increase the dissolution rate and extent of **(R,R)-CPI-1612** in the gastrointestinal tract.

- **Amorphous Solid Dispersion (ASD):** This involves dispersing the crystalline drug in a polymer matrix in an amorphous state. The high-energy amorphous form has a higher apparent solubility and dissolution rate compared to the stable crystalline form.
- **Lipid-Based Formulations (e.g., SEDDS):** Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. The drug remains in a solubilized state, which can enhance its absorption.

Solution 2: Address Permeability Issues

If in vitro assays suggest that low intestinal permeability contributes to the poor bioavailability, SEDDS can also be a viable strategy as the lipid components can enhance permeation across the intestinal membrane.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol provides a general method for preparing an ASD for preclinical in vivo studies.

Materials:

- **(R,R)-CPI-1612**
- Polymer carrier (e.g., HPMCAS-MF, PVP, Soluplus®)
- Volatile organic solvent (e.g., acetone, methanol)
- Rotary evaporator

- Vacuum oven

Procedure:

- Polymer and Drug Dissolution: Dissolve **(R,R)-CPI-1612** and the selected polymer (e.g., in a 1:4 drug-to-polymer ratio by weight) in a suitable volatile organic solvent to form a clear solution.
- Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure and a controlled temperature.
- Drying: Further dry the resulting solid film in a vacuum oven at a temperature below the glass transition temperature of the ASD to remove any residual solvent.
- Milling: Gently mill the dried ASD into a fine powder.
- Characterization:
 - Confirm the amorphous nature of the dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
 - Perform in vitro dissolution studies in simulated gastric and intestinal fluids to assess the improvement in dissolution rate and the extent of supersaturation compared to the crystalline drug.
- In Vivo Formulation: For oral gavage in rats, the ASD powder can be suspended in an appropriate vehicle (e.g., 0.5% methylcellulose).

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the steps to develop a liquid SEDDS formulation.

Materials:

- **(R,R)-CPI-1612**
- Oil (e.g., Capryol 90, Labrafil M 1944 CS)

- Surfactant (e.g., Cremophor EL, Tween 80)
- Co-solvent (e.g., Transcutol HP, PEG 400)

Procedure:

- Excipient Screening: Determine the solubility of **(R,R)-CPI-1612** in a range of oils, surfactants, and co-solvents to identify components that provide the highest solubility.
- Phase Diagram Construction: Construct pseudo-ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsifying regions.
- Formulation Preparation:
 - Accurately weigh the selected oil, surfactant, and co-solvent into a glass vial.
 - Add the required amount of **(R,R)-CPI-1612** to the excipient mixture.
 - Gently heat (if necessary) and vortex until a clear, homogenous solution is obtained.
- Characterization:
 - Self-Emulsification Time: Add a small volume of the SEDDS formulation to a larger volume of aqueous medium (e.g., water or simulated intestinal fluid) with gentle stirring and measure the time taken to form a clear or bluish-white emulsion.
 - Droplet Size Analysis: Determine the mean droplet size and polydispersity index of the resulting emulsion using dynamic light scattering.
 - In Vitro Dissolution: Perform in vitro dissolution studies to evaluate the drug release profile from the SEDDS formulation.
- In Vivo Administration: The liquid SEDDS can be filled into gelatin capsules for oral administration to rats.

Data Presentation

Table 1: Pharmacokinetic Parameters of CPI-1612 in Different Species[1][6]

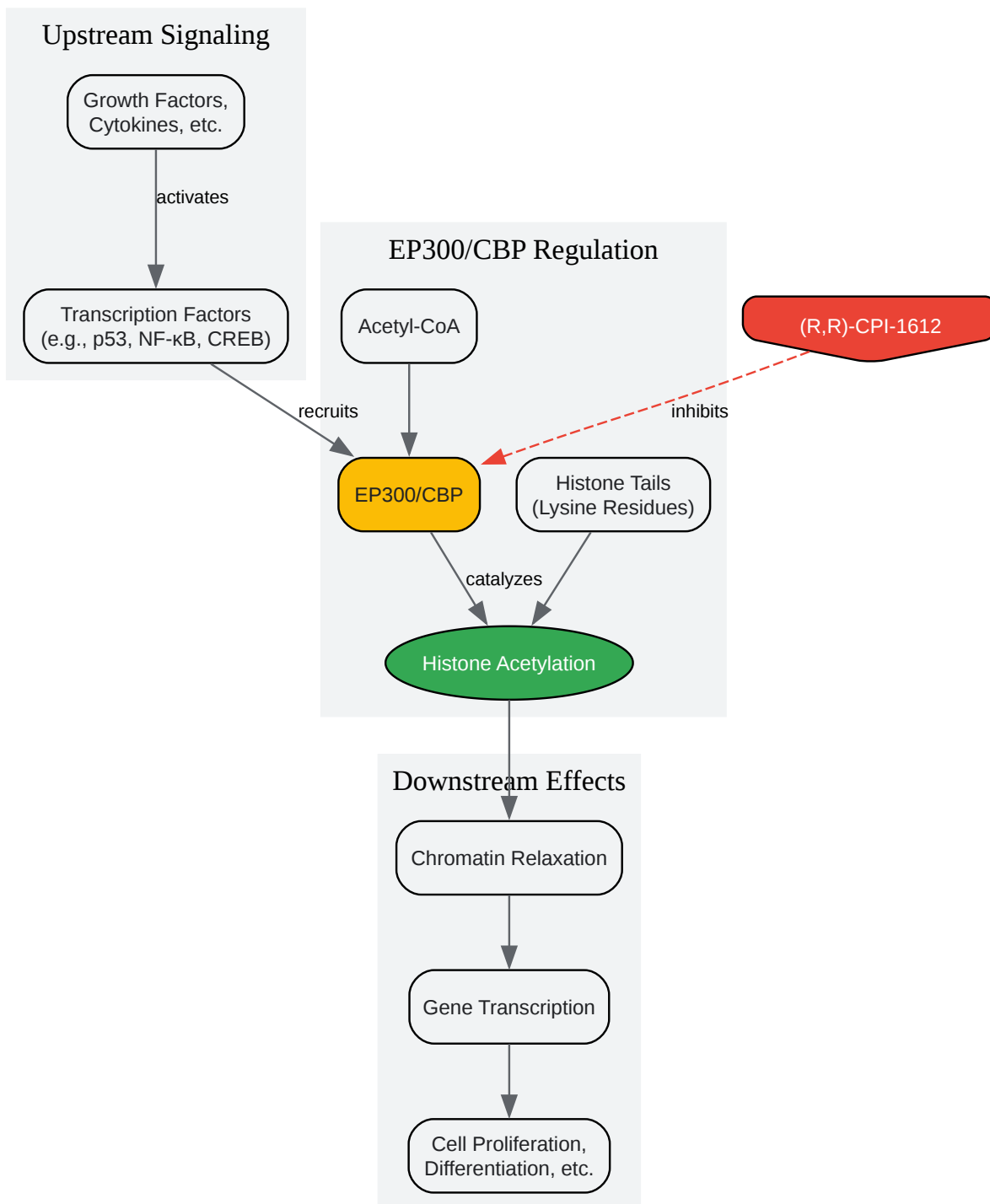
Species	Dose (IV) (mg/kg)	Dose (PO) (mg/kg)	Clearance (L/h/kg)	Volume of Distribution (V _{ss}) (L/kg)	Half-life (T _{1/2}) (h)	Oral Bioavailability (F%)
Mouse	1	5	3.8	2.0	0.98	79
Rat	1	5	2.6	1.8	1.2	9
Dog	0.5	1	0.42	3.7	5.5	71

Table 2: Solubility of CPI-1612 in Various Solvents[1][3][7]

Solvent	Concentration
Water	Insoluble
DMSO	90 - 230 mg/mL
Ethanol	90 mg/mL
DMSO/Corn oil (1:9)	≥ 3.25 mg/mL

Mandatory Visualizations

EP300/CBP Signaling Pathway



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Figure 2: Simplified signaling pathway of EP300/CBP histone acetyltransferase.

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